molecular formula C21H14N4O3 B12453978 4(3H)-Quinazolinone, 3-[[(4-nitrophenyl)methylene]amino]-2-phenyl- CAS No. 56158-76-0

4(3H)-Quinazolinone, 3-[[(4-nitrophenyl)methylene]amino]-2-phenyl-

Cat. No.: B12453978
CAS No.: 56158-76-0
M. Wt: 370.4 g/mol
InChI Key: AVCBRLPBAJRNON-UHFFFAOYSA-N
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Description

3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-2-PHENYLQUINAZOLIN-4-ONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-2-PHENYLQUINAZOLIN-4-ONE typically involves the condensation of 2-phenylquinazolin-4-one with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) can be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-2-PHENYLQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-2-PHENYLQUINAZOLIN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-2-PHENYLQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(E)-(4-NITROPHENYL)METHYLIDENE]AMINO}BENZAMIDE
  • 3-{[(E)-(4-NITROPHENYL)METHYLIDENE]AMINO}BENZONITRILE
  • 4-{[(E)-(3-NITROPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDINYL)BENZENESULFONAMIDE

Uniqueness

3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-2-PHENYLQUINAZOLIN-4-ONE is unique due to its quinazolinone core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

CAS No.

56158-76-0

Molecular Formula

C21H14N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

3-[(4-nitrophenyl)methylideneamino]-2-phenylquinazolin-4-one

InChI

InChI=1S/C21H14N4O3/c26-21-18-8-4-5-9-19(18)23-20(16-6-2-1-3-7-16)24(21)22-14-15-10-12-17(13-11-15)25(27)28/h1-14H

InChI Key

AVCBRLPBAJRNON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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